molecular formula C11H16ClNO3 B3005220 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride CAS No. 2126163-12-8

2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride

Cat. No.: B3005220
CAS No.: 2126163-12-8
M. Wt: 245.7
InChI Key: MOVKHOVJDPVXEV-UHFFFAOYSA-N
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Description

2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its phenoxyacetic acid structure, which is modified with an aminopropyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride typically involves the reaction of 4-(3-aminopropyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the phenol group reacts with chloroacetic acid to form the phenoxyacetic acid derivative. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme kinetics and as a substrate for enzyme-catalyzed reactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, modulating their activity. The phenoxyacetic acid moiety can act as a ligand, binding to active sites and influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride can be compared with other similar compounds, such as:

    4-(3-Aminopropyl)phenol: Lacks the acetic acid moiety, making it less versatile in certain reactions.

    Phenoxyacetic acid: Lacks the aminopropyl group, limiting its interactions with biological targets.

    4-(3-Aminopropyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and specificity for various applications.

Properties

IUPAC Name

2-[4-(3-aminopropyl)phenoxy]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c12-7-1-2-9-3-5-10(6-4-9)15-8-11(13)14;/h3-6H,1-2,7-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVKHOVJDPVXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)OCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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